

Application Notes and Protocols for the Analytical Detection of Vinyl Ospemifene

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Compound of Interest

Compound Name: **Vinyl Ospemifene**

Cat. No.: **B1156836**

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Introduction

Vinyl ospemifene is a potential impurity and related substance of ospemifene, a selective estrogen receptor modulator (SERM). The rigorous detection and quantification of such impurities are paramount in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. These application notes provide detailed protocols for the analysis of **vinyl ospemifene** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vinyl Ospemifene

This method is designed for the separation and quantification of **vinyl ospemifene** in bulk drug substances or formulated products. It is adapted from established methods for analyzing ospemifene and its related substances[1].

Experimental Protocol

1. Instrumentation and Materials:

- HPLC system with a UV detector

- Octadecylsilane bonded silica gel column (C18, 5 µm, 4.6 x 250 mm)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC grade methanol, acetonitrile, and water
- Phosphoric acid
- **Vinyl Ospemifene Reference Standard**

2. Chromatographic Conditions:

Parameter	Condition
Column	Octadecylsilane bonded silica (C18), 5 µm, 4.6 x 250 mm
Mobile Phase A	Water (pH adjusted to 3.0 with phosphoric acid) [1]
Mobile Phase B	Methanol:Acetonitrile (30:70, v/v)[1]
Gradient Elution	Time (min)
0	
10	
20	
25	
26	
30	
Flow Rate	1.0 mL/min[1]
Column Temperature	35°C[1]
Detection Wavelength	230 nm[1]
Injection Volume	10 µL

3. Preparation of Solutions:

- Standard Solution: Accurately weigh a suitable amount of **Vinyl Ospemifene** Reference Standard and dissolve in the mobile phase to prepare a stock solution of known concentration. Further dilute to achieve a working standard concentration (e.g., 1 µg/mL).
- Sample Solution: Prepare the sample by dissolving a known amount of the ospemifene drug substance or formulation in the mobile phase to achieve a target concentration. Sonicate if necessary to ensure complete dissolution.
- Blank Solution: Use the mobile phase as a blank.

4. System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. The tailing factor for the **vinyl ospemifene** peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
5. Analysis: Inject the blank, standard, and sample solutions into the chromatograph, and record the chromatograms.
6. Calculation: Calculate the amount of **vinyl ospemifene** in the sample using the peak areas obtained from the standard and sample chromatograms.

Quantitative Data Summary

Parameter	Typical Value
Retention Time (RT)	To be determined
Limit of Detection (LOD)	To be determined (A similar method for ospemifene reported a LOD of 3.67 $\mu\text{g/mL}$)[2]
Limit of Quantification (LOQ)	To be determined (A similar method for ospemifene reported a LOQ of 8.87 $\mu\text{g/mL}$)[2]
Linearity (r^2)	> 0.999
Recovery	98.0% - 102.0%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Trace Analysis of Vinyl Ospemifene

This highly sensitive and specific method is suitable for the determination of trace levels of **vinyl ospemifene** in biological matrices such as plasma. The protocol is based on a validated method for ospemifene analysis in human plasma[3][4].

Experimental Protocol

1. Instrumentation and Materials:

- LC-MS/MS system (e.g., API-4500) with an electrospray ionization (ESI) source
- A suitable phenyl-terminated column (e.g., Agilent Eclipse XDB-Phenyl, 3.5 µm, 4.6 x 75 mm)[3]
- Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X)[3]
- Evaporation system (e.g., nitrogen evaporator)
- Vortex mixer and centrifuge
- LC-MS grade methanol and water
- Ammonium formate
- **Vinyl Ospemifene** Reference Standard and a suitable internal standard (IS) (e.g., ospemifene-d4)[3]

2. Sample Preparation: Solid-Phase Extraction (SPE)

- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 0.5 mL of plasma sample, add the internal standard and vortex.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions:

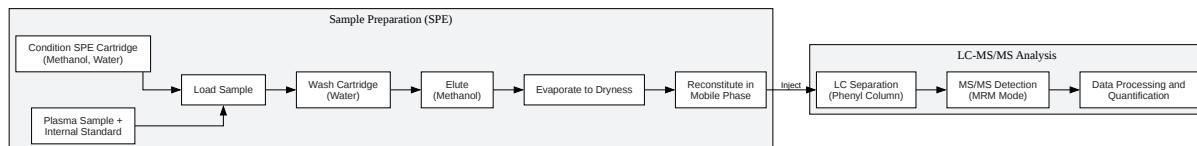
Parameter	Condition
Column	Agilent Eclipse XDB-Phenyl, 3.5 µm, 4.6 x 75 mm[3]
Mobile Phase	Methanol and 20 mM ammonium formate (90:10, v/v)[3]
Flow Rate	0.9 mL/min[3]
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Vinyl Ospemifene: To be determined (Predicted: m/z 343.4 -> [fragment ion])
Internal Standard (Ospemifene-d4):	m/z 383.2 -> [fragment ion]

4. Method Validation: The method should be validated according to regulatory guidelines, including the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Quantitative Data Summary

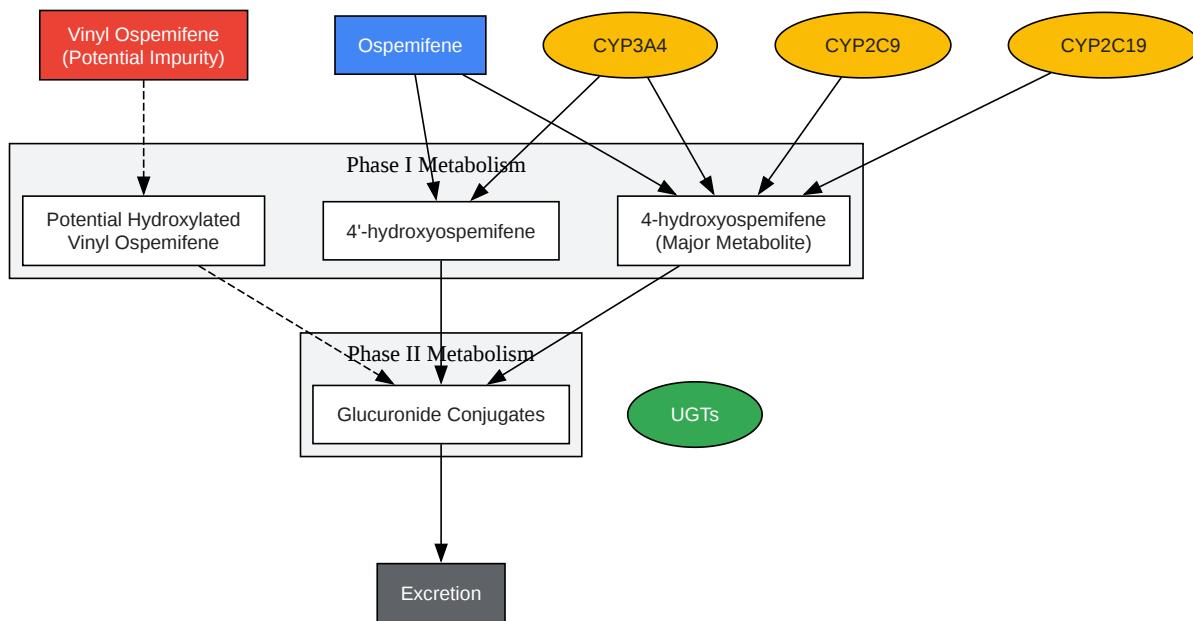
Parameter	Expected Performance
Calibration Range	e.g., 0.1 - 100 ng/mL
Linearity (r^2)	> 0.99
Accuracy	Within $\pm 15\%$ of nominal concentration
Precision (%RSD)	< 15%
Recovery	> 85%

Visualizations



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Caption: Workflow for the analysis of **vinyl ospemifene** in plasma by LC-MS/MS.



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Caption: Metabolic pathway of ospemifene and potential pathway for **vinyl ospemifene**.

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